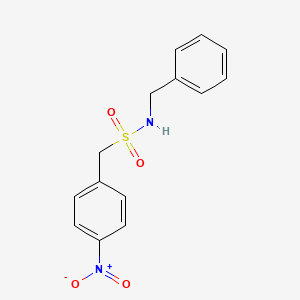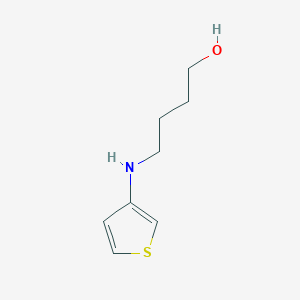
4-Mercapto-3(2H)-pyridazinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3(2H)-pyridazinethione typically involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the desired pyridazinethione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercapto-3(2H)-pyridazinethione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thione group can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyridazine ring under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridazinethiones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Mercapto-3(2H)-pyridazinethione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Mercapto-3(2H)-pyridazinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Dihydro-4-mercapto-3(2H)-furanone: Another heterocyclic compound with a mercapto group, but with a furan ring instead of a pyridazine ring.
Dihydro-4-mercapto-5-methyl-3(2H)-thiophenone: Contains a thiophene ring and exhibits similar chemical reactivity.
Uniqueness: 4-Mercapto-3(2H)-pyridazinethione is unique due to its specific combination of a pyridazine ring with mercapto and thione groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74745-07-6 |
|---|---|
Formule moléculaire |
C4H4N2S2 |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
1,2-dihydropyridazine-3,4-dithione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-6-4(3)8/h1-2H,(H,5,7)(H,6,8) |
Clé InChI |
XROXHGVTJRRDBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNNC(=S)C1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)


![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)



